molecular formula C5H4N2O3 B1313557 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 54404-06-7

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1313557
CAS No.: 54404-06-7
M. Wt: 140.1 g/mol
InChI Key: AZNSKHLQNCKBHC-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O3. It is a derivative of pyridazine, characterized by the presence of a keto group at the 3-position and a carboxylic acid group at the 4-position.

Scientific Research Applications

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for “3-Oxo-2,3-dihydropyridazine-4-carboxylic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

In terms of future directions, there is ongoing research to expand the structure-activity relationship of xanthine oxidase inhibitors, which includes a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives . Further evaluation of these compounds on their druggability and continued design and optimization of inhibitors with novel five- or six-membered heterocyclic rings with various substituent groups are in progress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine-4-carboxylic acid derivatives, while reduction can produce 3-hydroxy-2,3-dihydropyridazine-4-carboxylic acid .

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,3-dihydropyridazine-4-carboxylic acid
  • 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
  • 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSKHLQNCKBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491710
Record name 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54404-06-7
Record name 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions a "novel route" to synthesize 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids. What is novel about this synthetic approach compared to previous methods?

A1: The research highlights that previous reports misidentified the products of reactions between enaminones and malononitrile in ethanolic piperidine []. Instead of the presumed structures, the study clarifies the actual products and utilizes this knowledge to develop a new synthetic route. This novel approach involves reacting 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with either nitrous acid or benzenediazonium chloride to obtain the desired 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids []. This method provides a new pathway for the synthesis of these compounds, potentially offering advantages in terms of yield, purity, or access to different derivatives.

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